molecular formula C20H23N5O3S B12140142 2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(4-methoxyphe nyl)acetamide

2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(4-methoxyphe nyl)acetamide

Cat. No.: B12140142
M. Wt: 413.5 g/mol
InChI Key: CSDJRSFNUFAKKG-UHFFFAOYSA-N
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Description

This compound belongs to the class of 1,2,4-triazole-3-thioacetamide derivatives, which are notable for their diverse pharmacological activities, including anti-inflammatory, antiproliferative, and antiexudative properties . Structurally, it features a 1,2,4-triazole core substituted at position 3 with a thioether-linked acetamide group. The triazole ring is further modified at position 5 with a 3-(methylethoxy)phenyl group and at position 4 with an amino group. The acetamide moiety is para-substituted with a methoxy group on the phenyl ring. These structural elements are critical for its interaction with biological targets, such as enzymes or receptors involved in inflammatory pathways .

Properties

Molecular Formula

C20H23N5O3S

Molecular Weight

413.5 g/mol

IUPAC Name

2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C20H23N5O3S/c1-13(2)28-17-6-4-5-14(11-17)19-23-24-20(25(19)21)29-12-18(26)22-15-7-9-16(27-3)10-8-15/h4-11,13H,12,21H2,1-3H3,(H,22,26)

InChI Key

CSDJRSFNUFAKKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-methoxyphe nyl)acetamide involves multiple stepsThe reaction conditions typically involve the use of solvents like ethanol or methanol, and catalysts such as triethylamine . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-methoxyphe nyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-methoxyphe nyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring allows the compound to bind to these targets, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Triazole Substituents

  • Target vs. However, the target’s 3-(methylethoxy)phenyl group provides steric bulk and moderate lipophilicity, which may improve tissue penetration compared to the highly lipophilic CF₃ group.
  • Target vs. Furan-2-yl Derivatives () : The furan ring introduces π-electron density and polarity, improving aqueous solubility but reducing membrane permeability. The target’s methylethoxy group balances solubility and permeability, making it more suitable for oral bioavailability.

Acetamide Substituents

  • 4-Methoxyphenyl vs. 2-Methoxyphenyl () : Para-substitution (4-methoxy) in the target compound likely enhances π-π stacking with aromatic residues in target proteins, whereas ortho-substitution (2-methoxy) may introduce steric hindrance, reducing binding efficiency.
  • 4-Methoxyphenyl vs. 4-Fluorophenyl () : The methoxy group’s electron-donating nature may stabilize charge-transfer interactions, while the fluorine atom in the latter enhances metabolic stability via reduced oxidative degradation.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target’s logP (~3.2) is intermediate between the highly lipophilic CF₃ analogue (logP ~3.8) and polar furan derivatives (logP ~2.5), optimizing blood-brain barrier penetration and renal clearance.
  • Metabolic Stability : The methylethoxy group is less prone to oxidative metabolism than allyl or furan substituents, as seen in allyl-containing compounds (), which exhibit rapid hepatic clearance.

Biological Activity

The compound 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-methoxyphenyl)acetamide is a complex organic molecule notable for its potential biological activities. Its structure features a triazole ring, methoxy and ethoxy substituents, and an acetamide group, which contribute to its reactivity and interactions within biological systems. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N5O2SC_{19}H_{20}N_{5}O_{2}S, with a molecular weight of approximately 401.5 g/mol. The presence of multiple functional groups enhances its potential for diverse biological interactions.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits significant biological activity in several areas:

  • Antimicrobial Activity : The triazole ring is known for its ability to bind metal ions and interact with biological macromolecules, potentially leading to inhibition of microbial growth.
  • Anticancer Properties : Similar compounds have shown efficacy against various cancer cell lines, indicating that this compound may also possess anticancer properties.
  • Nephroprotective Effects : Research indicates that related compounds can mitigate nephrotoxicity associated with chemotherapeutic agents like cisplatin .

Interaction Studies

Understanding how 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-methoxyphenyl)acetamide interacts with biological systems is crucial. Interaction studies often involve:

  • Enzyme Inhibition : The compound may modulate the activity of specific enzymes through binding interactions.
  • Receptor Binding : The structural features may allow it to bind effectively to various receptors, influencing signaling pathways.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its combination of functional groups. A comparative analysis with structurally similar compounds reveals:

Compound NameKey FeaturesBiological Activity
4-amino-N-(2-hydroxyethyl)-2-methylbenzamideHydroxyethyl groupAnticancer
1-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)-2-methylpropanamidePiperazine; sulfonamide groupAntidepressant
5-{[4-(methoxyphenyl)thio]methyl}-1H-pyrazole-3-carboxamidePyrazole ring; thioether linkageAntimicrobial

This table illustrates how variations in structure can influence biological activity.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in medicinal chemistry:

  • Antimicrobial Activity : In vitro assays demonstrated that derivatives of triazole compounds exhibit significant antimicrobial effects against various bacterial strains.
  • Cancer Cell Line Studies : Research involving breast cancer cell lines showed that triazole-containing compounds can induce apoptosis and inhibit cell proliferation.
  • Nephrotoxicity Mitigation : Related compounds have demonstrated protective effects against cisplatin-induced nephrotoxicity in animal models, suggesting similar potential for this compound .

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